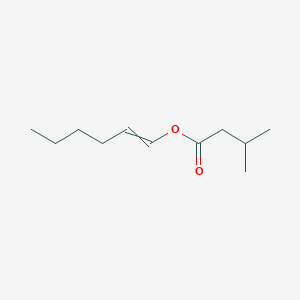
hex-1-enyl 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-enyl 3-methylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This compound is no exception, contributing to the characteristic aromas of various fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-1-enyl 3-methylbutanoate can be synthesized through the esterification reaction between hex-1-enol and 3-methylbutanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and distillation columns are often used to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Hex-1-enyl 3-methylbutanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester can produce the corresponding alcohols.
Oxidation: Though less common, oxidation can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Hydrolysis: Hex-1-enol and 3-methylbutanoic acid.
Reduction: Hex-1-enol and 3-methylbutanol.
Oxidation: Hex-1-enoic acid and 3-methylbutanoic acid.
Scientific Research Applications
Hex-1-enyl 3-methylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of hex-1-enyl 3-methylbutanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity aroma. In biological systems, it can act as a signaling molecule, attracting insects to plants . The ester bond in this compound is susceptible to hydrolysis, which can release the active alcohol and acid components .
Comparison with Similar Compounds
Hex-1-enyl 3-methylbutanoate is similar to other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its pineapple-like aroma and used in flavorings.
Isopropyl butanoate: Used in fragrances and flavorings.
Uniqueness
What sets this compound apart is its specific combination of hex-1-enol and 3-methylbutanoic acid, which imparts a unique fruity aroma that is distinct from other esters .
Properties
CAS No. |
84818-97-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
hex-1-enyl 3-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h7-8,10H,4-6,9H2,1-3H3 |
InChI Key |
VDCZNJPCWOXBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=COC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


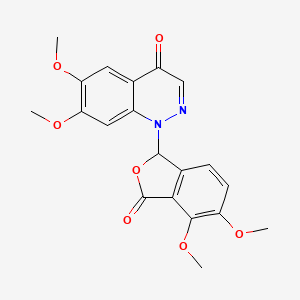
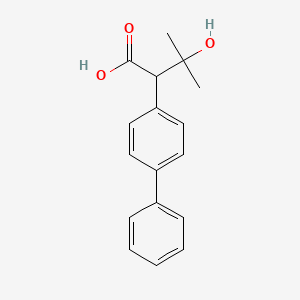
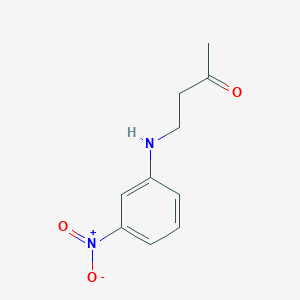

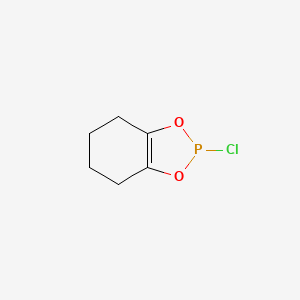

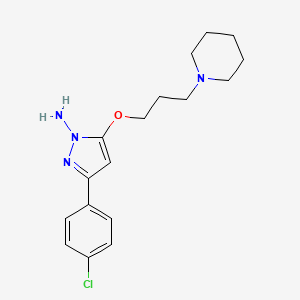
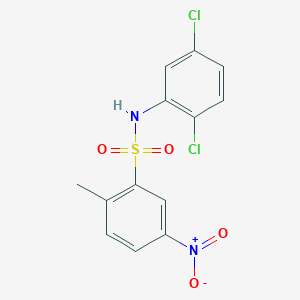

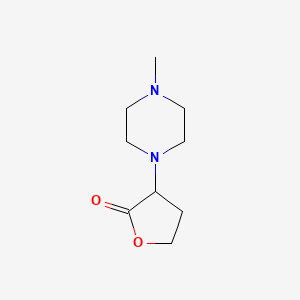
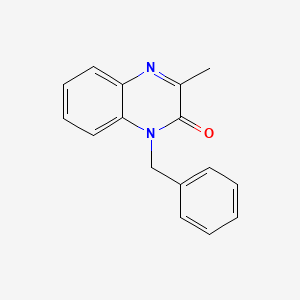
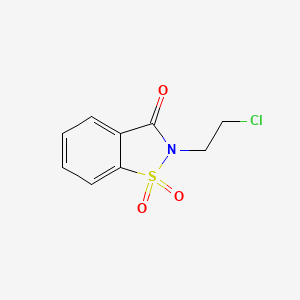
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
